![molecular formula C13H13N3O2 B1331674 N-(4-Amino-2-methoxyphenyl)isonicotinamide CAS No. 552814-15-0](/img/structure/B1331674.png)
N-(4-Amino-2-methoxyphenyl)isonicotinamide
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Overview
Description
N-(4-Amino-2-methoxyphenyl)isonicotinamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of isonicotinamide, featuring an amino group and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)isonicotinamide typically involves the reaction of 4-amino-2-methoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-methoxyphenyl)isonicotinamide has been explored for its therapeutic properties, including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting angiogenesis pathways, making it a candidate for treating various neoplastic diseases such as breast cancer and colon cancer .
- Antimicrobial Properties : It exhibits antibacterial and antifungal activities, suggesting potential as a new antimicrobial agent .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including nicotinamide N-methyltransferase (NNMT), which is linked to metabolic disorders and cancers .
Biological Research
This compound has been investigated as a biochemical probe to study enzyme activities. Its ability to selectively bind to specific enzymes allows researchers to explore cellular processes such as DNA replication and protein synthesis .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibit angiogenesis effectively, suggesting its potential use in cancer therapies targeting vascular endothelial growth factor (VEGF) pathways .
- Antimicrobial Studies : Research indicated that this compound showed significant antibacterial activity against various pathogens, supporting its development as a new class of antibiotics .
- Enzyme Inhibition : Investigations into NNMT inhibitors revealed that modifications to the compound's structure could enhance its potency and selectivity, paving the way for new therapeutic strategies against metabolic diseases .
Mechanism of Action
The mechanism by which N-(4-Amino-2-methoxyphenyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)benzamide
- N-(4-Amino-2-methoxyphenyl)acetamide
- N-(4-Amino-2-methoxyphenyl)thiourea
Uniqueness
N-(4-Amino-2-methoxyphenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the isonicotinamide group, resulting in different reactivity and applications.
Biological Activity
N-(4-Amino-2-methoxyphenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions, such as oxidation and substitution, which may affect its biological activity. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The primary mechanism of action involves binding to specific proteins or enzymes, which alters their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The pathways affected may include enzyme inhibition or modulation of protein-protein interactions.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human tumor cell lines, with IC50 values ranging from 1.18 μM to 13.5 μM .
Table 1 summarizes some of the key findings regarding its anticancer activity:
Cell Line | IC50 (μM) | Activity |
---|---|---|
A549 (Lung) | 2.40 | Cytotoxic |
HCT-15 (Colon) | 1.18 | Cytotoxic |
DU-145 (Prostate) | 2.03 | Cytotoxic |
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pathways associated with inflammation, such as the NF-κB pathway, which is crucial in various inflammatory diseases . The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : Research has shown that certain derivatives exhibit potent inhibition of NNMT, an enzyme implicated in cancer progression. These inhibitors have demonstrated IC50 values in the low nanomolar range, indicating strong biological activity .
- Cytotoxicity Against Cancer Cells : A study reported that a series of related compounds showed promising cytotoxic activity against a panel of human tumor cell lines, highlighting their potential as anticancer agents .
- Mechanistic Studies : Investigations into the binding interactions between this compound and its molecular targets have provided insights into its mechanism of action, emphasizing the importance of structural modifications for enhancing potency .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKNGWROPDFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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